molecular formula C14H11BrFNO2 B5641606 2-(2-bromophenoxy)-N-(2-fluorophenyl)acetamide

2-(2-bromophenoxy)-N-(2-fluorophenyl)acetamide

Cat. No. B5641606
M. Wt: 324.14 g/mol
InChI Key: TWTFITPNVOUFLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide compounds involves various strategies, including the use of primary compounds for novel derivatives. For instance, novel acetamides can be synthesized using specific phenols as primary compounds, undergoing reactions that lead to the formation of targeted acetamide structures (Yang Man-li, 2008). These syntheses are characterized by their steps, conditions, and the yields of the reactions, providing a foundation for understanding the synthesis of 2-(2-bromophenoxy)-N-(2-fluorophenyl)acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using techniques such as X-ray diffraction, spectroscopic methods (IR, NMR), and elemental analysis. For example, the crystal structure and spectroscopic characteristics of related compounds have been elucidated, confirming their molecular formulas and structural integrity (S. Geetha, R. Sribalan, S. Lakshmi, 2023). These analyses are crucial for confirming the expected structure of synthesized compounds, including 2-(2-bromophenoxy)-N-(2-fluorophenyl)acetamide.

Chemical Reactions and Properties

Acetamide compounds participate in various chemical reactions, reflecting their reactivity and interaction with other chemical entities. The synthesis process often involves reactions such as alkylation, nitration, and esterification, leading to the formation of the desired acetamide compounds (Zhang Da-yang, 2004). Understanding these reactions provides insights into the chemical behavior and potential applications of 2-(2-bromophenoxy)-N-(2-fluorophenyl)acetamide.

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are important for their practical applications. These properties are often determined through experimental studies, including the use of spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of similar compounds has been determined, revealing their crystallization in specific systems and providing information on their physical characteristics (Yonas Habtegiorghies Belay, H. Kinfe, A. Muller, 2012).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, such as their reactivity, stability, and interactions with other molecules, are crucial for their application in various fields. Studies on similar compounds have explored their binding affinities, reactivity towards specific reagents, and stability under different conditions (Ming-Rong Zhang et al., 2005). These insights are invaluable for understanding the chemical behavior of 2-(2-bromophenoxy)-N-(2-fluorophenyl)acetamide and its potential applications.

Safety and Hazards

As with any chemical compound, the safety and hazards of “2-(2-bromophenoxy)-N-(2-fluorophenyl)acetamide” would depend on its specific physical and chemical properties. In general, handling of halogenated organic compounds requires appropriate safety precautions to prevent exposure and environmental release .

properties

IUPAC Name

2-(2-bromophenoxy)-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2/c15-10-5-1-4-8-13(10)19-9-14(18)17-12-7-3-2-6-11(12)16/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTFITPNVOUFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenoxy)-N-(2-fluorophenyl)acetamide

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